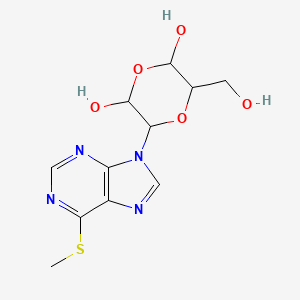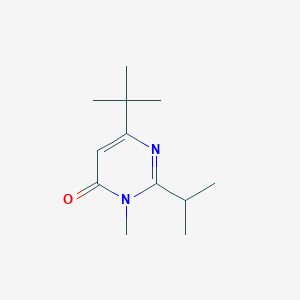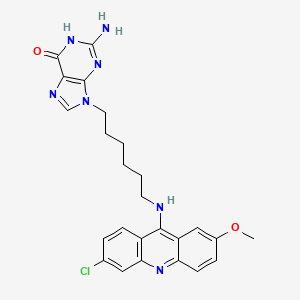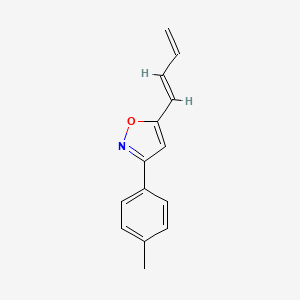
4-(3-Hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one is a synthetic organic compound that belongs to the class of pyrazolidinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one typically involves the reaction of a suitable pyrazolidinone precursor with a hydroxypropylating agent and a p-tolylating agent. Common synthetic routes may include:
Nucleophilic Substitution: Reacting a pyrazolidinone derivative with 3-chloropropanol and p-tolyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Reductive Amination: Using a reductive amination approach where a pyrazolidinone is reacted with 3-hydroxypropylamine and p-tolualdehyde in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrazolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic p-tolyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, or halogenating agents.
Major Products Formed
Oxidation: Formation of 4-(3-Oxopropyl)-1-(p-tolyl)pyrazolidin-3-one.
Reduction: Formation of 4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-ol.
Substitution: Formation of various substituted derivatives depending on the electrophilic reagent used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The hydroxypropyl and p-tolyl groups may enhance its binding affinity and selectivity for these targets, influencing its pharmacokinetic and pharmacodynamic properties.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Hydroxypropyl)-1-phenylpyrazolidin-3-one: Similar structure but with a phenyl group instead of a p-tolyl group.
4-(3-Hydroxypropyl)-1-(m-tolyl)pyrazolidin-3-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.
4-(3-Hydroxypropyl)-1-(o-tolyl)pyrazolidin-3-one: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
The presence of the p-tolyl group in 4-(3-Hydroxypropyl)-1-(p-tolyl)pyrazolidin-3-one may confer unique chemical and biological properties compared to its analogs. This could include differences in solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Propiedades
Número CAS |
92745-75-0 |
|---|---|
Fórmula molecular |
C13H18N2O2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
4-(3-hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C13H18N2O2/c1-10-4-6-12(7-5-10)15-9-11(3-2-8-16)13(17)14-15/h4-7,11,16H,2-3,8-9H2,1H3,(H,14,17) |
Clave InChI |
HFNYYSCMYHVITK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CC(C(=O)N2)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one](/img/structure/B12919370.png)
![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)


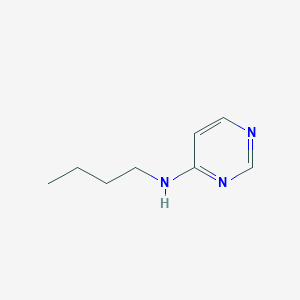

![1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline](/img/structure/B12919398.png)
